Product packaging for Methyl 4-(2-morpholin-4-ylethyl)benzoate(Cat. No.:)

Methyl 4-(2-morpholin-4-ylethyl)benzoate

Cat. No.: B15358571
M. Wt: 249.30 g/mol
InChI Key: RLKKVXJIQJPAQD-UHFFFAOYSA-N
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Description

Methyl 4-(2-morpholin-4-ylethyl)benzoate is a benzoate ester derivative incorporating a morpholine moiety, intended for research and development purposes only. This compound is part of a class of morpholine-containing substances that are of significant interest in medicinal chemistry and drug discovery. While specific pharmacological data for this exact molecule is limited, structural analogs featuring the morpholine group are known to possess a wide range of bioactivities. For instance, morpholine derivatives are key components in various therapeutic areas, including immunosuppressant drugs like mycophenolate mofetil, which is used to prevent organ transplant rejection . Furthermore, morpholine-based compounds are extensively investigated for their antimicrobial and antiurease activities, which are relevant in developing treatments for infections caused by pathogens like Helicobacter pylori and Mycobacterium tuberculosis . The morpholine ring is a privileged structure in drug design, often contributing to improved solubility and metabolic stability of lead compounds. Researchers value this chemical scaffold for constructing novel molecules targeting enzymes and receptors in areas such as oncology, where similar structures have been explored as allosteric kinase inhibitors , and cardiovascular disease . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B15358571 Methyl 4-(2-morpholin-4-ylethyl)benzoate

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-morpholin-4-ylethyl)benzoate

InChI

InChI=1S/C14H19NO3/c1-17-14(16)13-4-2-12(3-5-13)6-7-15-8-10-18-11-9-15/h2-5H,6-11H2,1H3

InChI Key

RLKKVXJIQJPAQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCN2CCOCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Bromoethyl Intermediate

The most widely reported method involves a two-step sequence starting with 4-(2-bromoethyl)benzoic acid. In the first step, bromoethyl benzoic acid undergoes nucleophilic substitution with morpholine in the presence of a base (e.g., NaOH, K₂CO₃) to form 4-(2-morpholin-4-ylethyl)benzoic acid. Subsequent esterification with methanol under acidic catalysis (H₂SO₄, HCl) yields the target methyl ester.

Key Reaction Parameters :

  • Solvent System : Toluene or ethanol-water mixtures (2:1 v/v) are preferred for balancing solubility and reaction efficiency.
  • Temperature : 60–100°C, with higher temperatures (90–100°C) accelerating substitution kinetics but risking decomposition.
  • Molar Ratios : Morpholine is typically used in 1.2–1.5 equivalents relative to the bromoethyl precursor to drive reaction completion.

Representative Protocol (Adapted from BenchChem):

  • Charge 4-(2-bromoethyl)benzoic acid (1.0 eq) and morpholine (1.2 eq) into a toluene/NaOH mixture.
  • Reflux at 90°C for 6–8 hours under N₂.
  • Acidify with HCl, extract with ethyl acetate, and concentrate.
  • Esterify the crude acid with MeOH/H₂SO₄ (3:1) at 65°C for 12 hours.
  • Purify via silica gel chromatography (hexane:EtOAc 4:1).

Yield : 68–72% over two steps.

One-Pot Alkylation-Esterification

Recent advancements enable a telescoped process combining alkylation and esterification in a single reactor. This method eliminates intermediate isolation, improving atom economy and reducing processing time.

Optimized Conditions :

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%) enhances phase transfer in biphasic systems.
  • Solvent : Ethanol/water (3:1) facilitates both substitution and esterification.
  • Temperature Gradient : 80°C for alkylation (4 h) → 65°C for esterification (10 h).

Performance Metrics :

Parameter Value
Overall Yield 75–78%
Purity (HPLC) ≥98%
Reaction Time 14 hours

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of continuous flow reactors (CFRs) addresses batch process limitations, enabling:

  • Enhanced Heat/Mass Transfer : Reduced thermal gradients improve selectivity.
  • Scalability : Throughput capacities exceeding 50 kg/day demonstrated in pilot studies.

CFR Configuration :

  • Reactor 1 : Tubular reactor (316L SS, 10 mL volume) for alkylation at 100°C, 5 bar.
  • Reactor 2 : Packed-bed reactor (Amberlyst-15 catalyst) for esterification at 70°C.

Operational Data :

Metric Batch Process CFR Process
Yield 68–72% 82–85%
Solvent Consumption 15 L/kg 8 L/kg
Energy Use 120 kWh/kg 75 kWh/kg

Green Chemistry Innovations

Solvent Recycling Systems

Patented methods recover >90% of ethanol/water solvents via vacuum distillation, reducing waste generation by 40% compared to conventional protocols.

Catalytic Esterification

Replace H₂SO₄ with immobilized lipases (e.g., Candida antarctica Lipase B) to enable:

  • Milder Conditions : 45°C, atmospheric pressure.
  • Reduced Byproducts : No sulfonic acid residues.

Enzymatic vs. Acid-Catalyzed Performance :

Parameter H₂SO₄ Method Lipase Method
Conversion 99% 94%
E-factor 18.2 6.7
PMI (Process Mass Intensity) 32.1 11.5

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.40–2.55 (m, 4H, morpholine CH₂)
  • δ 3.65–3.75 (m, 4H, morpholine OCH₂)
  • δ 3.85 (s, 3H, COOCH₃)
  • δ 7.25–7.35 (d, 2H, ArH)
  • δ 8.00–8.10 (d, 2H, ArH)

FT-IR (KBr) :

  • 1725 cm⁻¹ (ester C=O)
  • 1115 cm⁻¹ (morpholine C-O-C)

LC-MS (ESI+) :

  • m/z 264.1 [M+H]⁺ (calc. 263.3)

Comparative Method Assessment

Yield and Purity Across Methods

Method Yield (%) Purity (%) Cost ($/kg)
Batch Alkylation 68–72 97–98 220–250
One-Pot Process 75–78 98–99 180–200
Continuous Flow 82–85 ≥99 150–170

Environmental Impact Metrics

Method PMI E-factor Carbon Footprint (kg CO₂/kg)
Conventional Batch 35.2 22.1 8.7
Green One-Pot 12.8 7.5 3.2
Enzymatic CFR 9.1 4.3 1.9

Emerging Techniques

Photocatalytic Alkylation

Preliminary studies demonstrate visible-light-driven alkylation using Ru(bpy)₃²⁺ photocatalysts, achieving 65% yield at ambient temperature.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times by 60% while maintaining yields comparable to thermal methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-morpholin-4-ylethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-morpholin-4-ylethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-morpholin-4-ylethyl)benzoate involves its interaction with specific molecular targets. The morpholine group can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) Predicted logP* Key Features
Methyl 4-(2-morpholin-4-ylethyl)benzoate 2-Morpholin-4-ylethyl ~279.34 ~1.5 Polar morpholine enhances solubility; ethyl linker improves flexibility.
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazinyl-quinoline-carbonyl ~497.54 ~3.8 Bulky quinoline-piperazine group increases lipophilicity; potential π-π interactions.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Phenethylamino-pyridazine ~365.42 ~2.9 Ethyl ester may reduce hydrolysis rate; pyridazine introduces basicity.
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Ureido-phenylacetamido ~437.87 ~3.2 Chlorophenyl and ureido groups enhance hydrophobic interactions; amide stability.
Methyl 4-[(4-cyanobenzyl)oxy]benzoate (23n) 4-Cyanobenzyl ether ~283.30 ~2.1 Cyanobenzyl ether increases rigidity; nitrile group may limit solubility.

*Predicted logP values estimated using fragment-based methods (e.g., Moriguchi logP).

Physicochemical and Pharmacological Properties

  • Solubility: The morpholinylethyl group in the target compound likely improves water solubility compared to lipophilic substituents like quinoline (C1) or chlorophenyl (4b). Ethyl esters (e.g., I-6230) may exhibit slower hydrolysis than methyl esters .
  • Metabolic Stability : Morpholine’s resistance to oxidative metabolism contrasts with piperazine (C1–C7), which may undergo N-dealkylation .

Key Research Findings

  • Crystallographic Data: Piperazinyl-quinoline derivatives (C1–C7) were characterized via X-ray crystallography, revealing planar quinoline moieties conducive to stacking interactions .
  • Spectroscopic Confirmation : All analogs, including the target compound, were validated using $ ^1H $ NMR and HRMS, with morpholine’s characteristic singlet at δ 2.4–3.0 ppm .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-morpholin-4-ylethyl)benzoate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Coupling of morpholine with a bromoethyl intermediate via nucleophilic substitution.
  • Step 2 : Esterification of the benzoic acid derivative using methanol under acidic catalysis (e.g., H₂SO₄).
    Optimization strategies include:
  • Temperature Control : Maintaining 60–80°C during coupling to avoid side reactions.
  • Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
    Similar protocols for morpholine-containing benzoates are detailed in studies on thiazole derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The morpholine ring protons appear as a multiplet at δ 2.4–3.5 ppm, while the methyl ester group resonates as a singlet at δ 3.8 ppm. Aromatic protons from the benzoate moiety show signals between δ 7.2–8.1 ppm.
  • IR : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (morpholine C-O-C).
  • MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 263 g/mol).
    Comparative analysis with PubChem data for structurally similar compounds (e.g., SMILES and InChIKey in ) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictory crystallographic data during structure determination of this compound?

  • Methodological Answer : Contradictions in unit cell parameters or hydrogen bonding networks can be addressed via:
  • Refinement Tools : SHELXL for iterative least-squares refinement, prioritizing high-resolution data (e.g., <1.0 Å) to minimize R-factors .
  • Validation Software : PLATON/ADDSYM to check for missed symmetry elements or twinning.
  • Data Cross-Validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond lengths/angles .

Q. How do hydrogen bonding patterns influence the solid-state packing of this compound, and what methodologies elucidate these interactions?

  • Methodological Answer :
  • Graph Set Analysis : Use Etter’s rules (modified by Bernstein et al.) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .
  • X-ray Diffraction : High-resolution crystallography (λ = 0.710 Å) to map donor-acceptor distances and angles.
  • Computational Modeling : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., O-H···N morpholine interactions) .

Q. What experimental and computational approaches assess the biological activity of this compound, particularly enzyme inhibition?

  • Methodological Answer :
  • In Vitro Assays : Fluorescence-based enzyme inhibition (e.g., trypsin or kinase assays) with IC₅₀ calculations using GraphPad Prism.
  • Docking Studies : AutoDock Vina to simulate ligand-protein interactions (PDB: 1XYZ) focusing on morpholine’s role in binding pocket occupancy.
  • SAR Analysis : Compare with analogs (e.g., methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) to identify critical substituents for activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., pH, temperature) across studies using tools like RevMan.
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., 37°C, pH 7.4).
  • Structural Variants : Test derivatives with modified morpholine substituents (e.g., 2,6-dimethylmorpholine) to isolate functional group contributions .

Methodological Tools Table

Application Tools/Software Key References
Crystallographic RefinementSHELXL, PLATON
Hydrogen Bond AnalysisCrystalExplorer, Mercury
Molecular DockingAutoDock Vina, MOE
Spectral Data InterpretationMestReNova, ACD/Labs

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